

# 1-Phenylpropan-1-amine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Phenylpropan-1-amine**

Cat. No.: **B1219004**

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An In-depth Technical Guide to the Chemical Properties of **1-Phenylpropan-1-amine**

## Abstract

**1-Phenylpropan-1-amine**, also known as  $\alpha$ -ethylbenzylamine, is a primary amino compound and a member of the phenylalkylamine class.<sup>[1][2][3]</sup> It is a chiral molecule, existing as two distinct enantiomers, (S)- and (R)-**1-phenylpropan-1-amine**. This document provides a comprehensive overview of its core chemical and physical properties, spectroscopic data, synthesis protocols, and safety information. It serves as a technical resource for researchers, scientists, and professionals in drug development and organic synthesis, where it is utilized as a precursor and building block for various target molecules, including pharmaceuticals and sweeteners.<sup>[4][5][6]</sup>

## Chemical and Physical Properties

**1-Phenylpropan-1-amine** is a colorless to light yellow liquid at room temperature.<sup>[4][5][6]</sup> Its properties are influenced by its stereochemistry, with some variations observed between the racemic mixture and individual enantiomers. The quantitative data for the racemic mixture and the (S)-enantiomer are summarized below.

## Table 1: Identifiers and General Properties

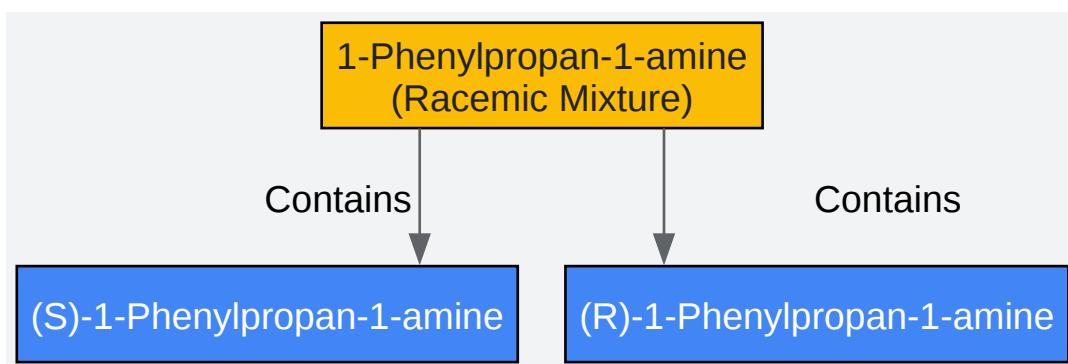
Property	Value	Source(s)
IUPAC Name	1-phenylpropan-1-amine	[1][2]
Synonyms	$\alpha$ -Ethylbenzylamine, 1- Phenylpropylamine	[1][2][7]
CAS Number	2941-20-0 (Racemate)	[1][2][7][8]
3789-59-1 ((S)-enantiomer)	[5][6][9]	
Molecular Formula	$C_9H_{13}N$	[1][2][4][5][7][10]
Molecular Weight	135.21 g/mol	[2][4][7][9]
Appearance	Clear, colorless to light yellow liquid	[4][5][6]

**Table 2: Physical and Chemical Data**

Property	Value (Racemate)	Value ((S)- enantiomer)	Source(s)
Density	0.938 g/mL at 25 °C	0.94 g/mL	[3][5][6][7]
Boiling Point	204-205 °C at 760 mmHg	205 °C at 760 mmHg	[1][5][7][10][11]
Melting Point	12 °C	-69 °C	[5][6][10][12]
Flash Point	~77-85 °C	85.1 °C	[5][7][10]
Water Solubility	3.4 g/L at 25 °C	Not specified	[1]
Refractive Index	$n_{20/D}$ 1.519	$n_{20/D}$ 1.52	[3][6][7]
pKa (Predicted)	$9.34 \pm 0.10$	Not specified	[1][7]
LogP	1.97	Not specified	[1][10]
Optical Rotation	Not applicable	$[\alpha]_{20/D} = -16$ to $-19^\circ$ ( $c=1$ in $CHCl_3$ )	[6]

## Stereochemistry

**1-Phenylpropan-1-amine** possesses a chiral center at the carbon atom bonded to the phenyl and amino groups. This gives rise to two enantiomers, (R)- and (S)-**1-phenylpropan-1-amine**. The (S)-enantiomer, in particular, is a valuable chiral building block in asymmetric synthesis.<sup>[5]</sup> [6] It is used in the synthesis of L-aspartyl-D-amino amide sweeteners, which are reported to have a sweetness potency 2000 times that of a 10% sucrose solution.<sup>[5]</sup>



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**Figure 1:** Relationship between racemic **1-Phenylpropan-1-amine** and its enantiomers.

## Experimental Protocols

### Synthesis via Reductive Amination

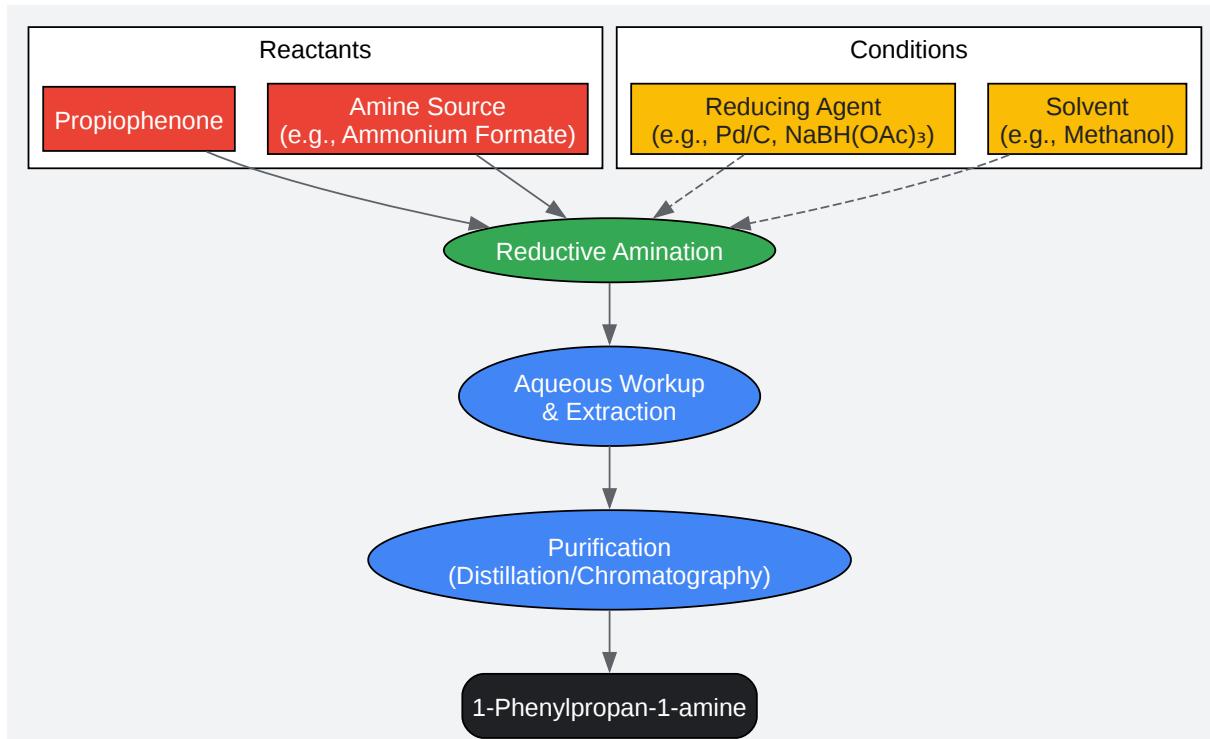
Reductive amination of propiophenone is a common and effective method for synthesizing **1-phenylpropan-1-amine**. This can be achieved using various reagents and conditions.

Methodology: This protocol is a generalized procedure based on common reductive amination techniques.<sup>[13][14]</sup>

- Reaction Setup: To a solution of propiophenone (1.0 equivalent) in an anhydrous solvent such as methanol or dichloromethane (DCM) under an inert atmosphere, add an amine source (e.g., ammonium formate, 10 equivalents).
- Reduction: For methods using a catalyst, add 10% Palladium on carbon (Pd/C) (0.04 equivalents) and stir the mixture under reflux.<sup>[13]</sup> Alternatively, for methods using a chemical

reductant, cool the mixture to 0 °C, stir for 15 minutes, then add sodium triacetoxyborohydride (2.0 equivalents) portion-wise.[14]

- Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 3-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>).[14] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation to yield **1-phenylpropan-1-amine**.

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**Figure 2:** General workflow for the synthesis of **1-Phenylpropan-1-amine**.

## Synthesis via Mitsunobu Reaction

An alternative synthesis route starts from 1-phenyl-propan-1-ol.[\[1\]](#)

Methodology: This protocol involves a solid-phase reaction, a Mitsunobu reaction, and a decarboxylation step.[\[1\]](#)

- Mitsunobu Reaction: A resin-bound carbamate (resin-CH<sub>2</sub>OCONHCOOtBu) is reacted with 1-phenyl-propan-1-ol, triphenylphosphine (PPh<sub>3</sub>), and diethyl azodicarboxylate (DEAD) in a solvent mixture of tetrahydrofuran (THF) and 1,2-dichloroethane.

- Reaction Time: The reaction is typically carried out for approximately 12 hours.
- Deprotection/Decarboxylation: The resulting intermediate is treated with trifluoroacetic acid (TFA) for about 4 hours to remove the protecting group and induce decarboxylation, yielding the final amine.
- Yield: This method has been reported to produce a yield of approximately 85%.[\[1\]](#)

## Biological Context and Applications

While this guide focuses on chemical properties, the compound's biological relevance is notable. **1-Phenylpropan-1-amine** is a structural analog of amphetamine and methamphetamine and can serve as a precursor in their synthesis.[\[4\]](#)[\[15\]](#)[\[16\]](#) Its derivatives are investigated for various pharmaceutical applications. The chiral nature of the molecule is particularly important in drug development, as different enantiomers can exhibit distinct pharmacological activities.[\[6\]](#)

## Safety and Handling

**1-Phenylpropan-1-amine** is classified as a hazardous substance and requires careful handling.

- GHS Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), and H411 (Toxic to aquatic life with long-lasting effects).[\[2\]](#)[\[9\]](#)
- Signal Word: Danger.[\[2\]](#)[\[9\]](#)[\[10\]](#)
- Precautions: Use in a well-ventilated area.[\[17\]](#) Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[1\]](#) Avoid contact with skin and eyes. [\[17\]](#) Keep away from heat, sparks, and open flames.[\[18\]](#)
- Storage: Store in a tightly closed container in a cool, well-ventilated place.[\[18\]](#)

In case of accidental contact, immediately flush eyes or skin with plenty of water and seek medical advice.[\[1\]](#) If swallowed, call a poison control center or doctor immediately.[\[1\]](#)

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- To cite this document: BenchChem. [1-Phenylpropan-1-amine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219004#1-phenylpropan-1-amine-chemical-properties]

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